molecular formula C17H17N3O7 B2682287 ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 325779-23-5

ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2682287
CAS No.: 325779-23-5
M. Wt: 375.337
InChI Key: LZVYOEMTSDIISN-UHFFFAOYSA-N
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Description

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The nitro group is then introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

The piperazine ring is incorporated through a nucleophilic substitution reaction, where the chromene derivative reacts with piperazine in the presence of a suitable catalyst. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Dihydrochromene derivatives: Formed by the hydrogenation of the chromene ring.

    Carboxylic acids: Formed by the hydrolysis of the ester group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to enhance the bioavailability of therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Comparison with Similar Compounds

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can be compared with other coumarin derivatives, such as:

    Warfarin: An anticoagulant that also contains a coumarin core but lacks the piperazine ring.

    Dicoumarol: Another anticoagulant with a similar structure but different functional groups.

    7-Hydroxycoumarin: A simpler coumarin derivative with hydroxyl substitution.

The uniqueness of this compound lies in its combination of the chromene and piperazine rings, which confer distinct biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 4-(6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYOEMTSDIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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